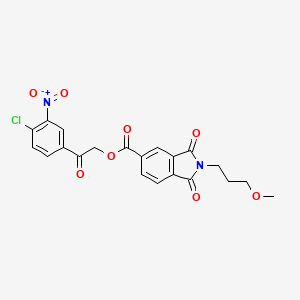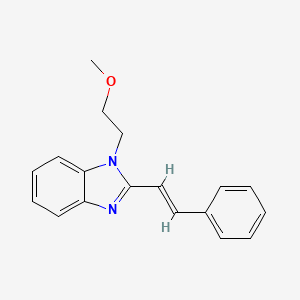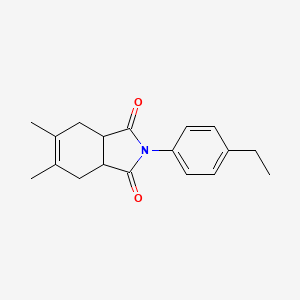![molecular formula C25H26N4O3 B4046616 N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline](/img/structure/B4046616.png)
N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline
Descripción general
Descripción
N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.20049070 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Reduction Mechanisms The catalytic hydrogenation of nitrobenzene to aniline over transition metals, such as platinum, involves a complex mechanism where the adsorption of the phenyl group significantly impacts kinetic barriers. The reduction of nitrobenzene is a preferred route for aniline production, demonstrating the critical role of substrate interaction in catalytic processes (Sheng et al., 2016).
Synthetic Applications Substituted anilines and piperazines can be synthesized through reactions involving nitrobenzene, demonstrating the utility of these compounds in generating complex molecules with potential pharmacological activities. Techniques such as tandem reduction and reductive amination are employed to synthesize N-phenyl-substituted pyrrolidines and piperidines, showcasing the versatility of these compounds in organic synthesis (Bunce et al., 2003).
Biological Activities Piperazine derivatives synthesized through intermediate reactions involving nitrobenzene have been explored for their antimicrobial and antifungal properties. These studies reveal that certain piperazine analogs exhibit significant pharmacophoric activities against a range of bacterial and fungal pathogens, underscoring the potential of these compounds in drug development (Suryavanshi & Rathore, 2017).
Chemical Reactivity and Molecular Structure The electronic structures and molecular conformations of N-benzylideneanilines, including derivatives with nitro groups, have been studied through electronic absorption spectroscopy and computational methods. These investigations provide insights into the electronic and structural properties of these compounds, which are relevant for understanding their reactivity and potential applications (Akaba et al., 1980).
Visualization of Biological Structures The application of NBD (7-nitro-1,2,3-benzoxadiazole) derivatives, including piperazinyl-based probes, for the visualization of lysosomes in live cells highlights the utility of these compounds in bioimaging. These probes offer a cost-effective alternative to commercially available lysosomal markers, demonstrating the potential for novel applications in cellular biology (Ishiguro et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c30-25(17-20-7-3-1-4-8-20)28-15-13-27(14-16-28)22-11-12-24(29(31)32)23(18-22)26-19-21-9-5-2-6-10-21/h1-12,18,26H,13-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADUSOWNUPZRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4046534.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4046543.png)
![N-(2-CHLOROPHENYL)-2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4046550.png)
![4-(butan-2-yloxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4046551.png)

![BUTYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE](/img/structure/B4046557.png)
![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4046568.png)
![5-butyl-10-(4-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4046569.png)
![Butyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4046576.png)

![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide](/img/structure/B4046608.png)
![5-benzylsulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B4046610.png)

